molecular formula C13H11IO2 B1439076 Ethyl 3-iodo-2-naphthoate CAS No. 1071583-34-0

Ethyl 3-iodo-2-naphthoate

Cat. No.: B1439076
CAS No.: 1071583-34-0
M. Wt: 326.13 g/mol
InChI Key: GTXQMFIHNNYLOW-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-2-naphthoate is an organic compound with the molecular formula C13H11IO2. It is a derivative of naphthalene, where an ethyl ester group is attached to the 3-position and an iodine atom is attached to the 2-position of the naphthalene ring. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-iodo-2-naphthoate can be synthesized through various methods. One common approach involves the iodination of ethyl 2-naphthoate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 3-position of the naphthalene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and controlled iodination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agents and conditions used.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of ethyl 2-naphthoate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

  • Substitution reactions yield various substituted naphthoates.
  • Oxidation reactions produce oxidized naphthalene derivatives.
  • Reduction reactions yield deiodinated naphthoates.

Scientific Research Applications

Ethyl 3-iodo-2-naphthoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-iodo-2-naphthoate depends on its specific application. In general, the compound can interact with various molecular targets through its iodine atom and ester group. These interactions can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, or nucleic acids, thereby modulating their activity and function.

Comparison with Similar Compounds

Ethyl 3-iodo-2-naphthoate can be compared with other similar compounds such as:

    Ethyl 2-naphthoate: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.

    3-Iodo-2-naphthoic acid: Contains a carboxylic acid group instead of an ester group, influencing its acidity and reactivity.

This compound is unique due to the presence of both the iodine atom and the ethyl ester group, which confer distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

ethyl 3-iodonaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IO2/c1-2-16-13(15)11-7-9-5-3-4-6-10(9)8-12(11)14/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXQMFIHNNYLOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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